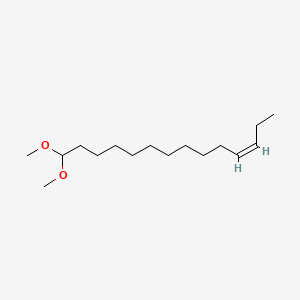![molecular formula C17H22N2O3 B14466937 4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol CAS No. 66781-40-6](/img/structure/B14466937.png)
4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-yl)oxy]propyl}amino)ethyl]phenol is a complex organic compound with a variety of functional groups, including hydroxyl, ether, and amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-yl)oxy]propyl}amino)ethyl]phenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylpyridine with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with a phenol derivative in the presence of a base to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-yl)oxy]propyl}amino)ethyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-yl)oxy]propyl}amino)ethyl]phenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-yl)oxy]propyl}amino)ethyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylpyridine: Shares the pyridine ring structure and has similar biological activities.
4-(3-Methoxypropoxy)-3-methylpyridin-2-ylmethanol: Contains a similar pyridine ring and hydroxyl group.
Uniqueness
4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-yl)oxy]propyl}amino)ethyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
66781-40-6 |
|---|---|
Formule moléculaire |
C17H22N2O3 |
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
4-[2-[[2-hydroxy-3-(4-methylpyridin-2-yl)oxypropyl]amino]ethyl]phenol |
InChI |
InChI=1S/C17H22N2O3/c1-13-6-9-19-17(10-13)22-12-16(21)11-18-8-7-14-2-4-15(20)5-3-14/h2-6,9-10,16,18,20-21H,7-8,11-12H2,1H3 |
Clé InChI |
MVBFLRYJALXNND-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)OCC(CNCCC2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
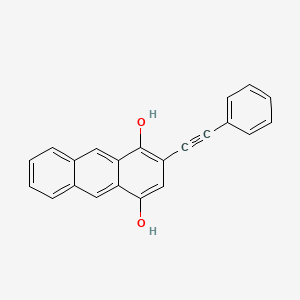
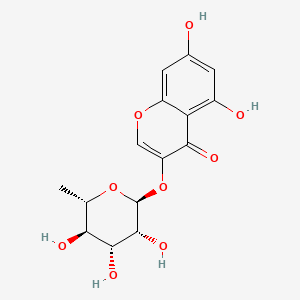
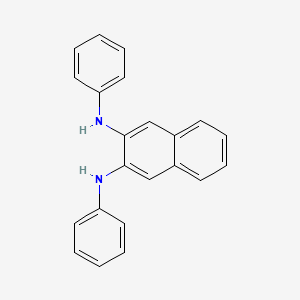
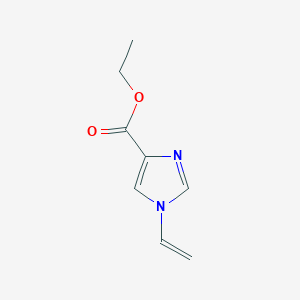
![Trimethoxy[(pentafluorophenoxy)methyl]silane](/img/structure/B14466865.png)
![(Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile](/img/structure/B14466877.png)
![{2-[(Butan-2-yl)oxy]ethenyl}benzene](/img/structure/B14466878.png)
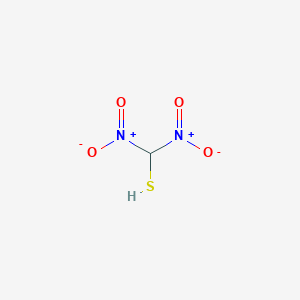

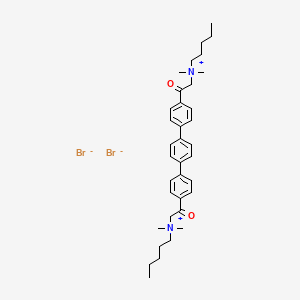
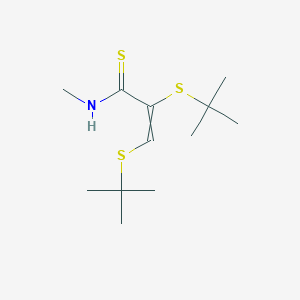
![methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate](/img/structure/B14466901.png)
